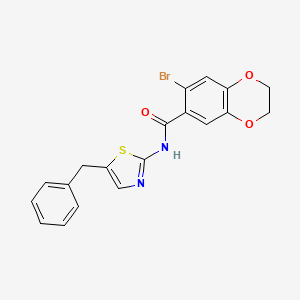

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

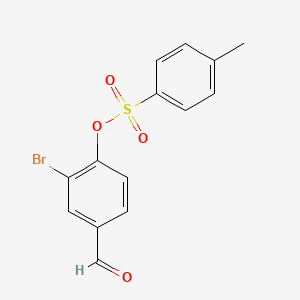

“N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, a thiazole, a benzodioxine, and a bromine atom .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized via arylation, diazotization, and diazo-coupling .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., can be influenced by the functional groups present in the compound .Scientific Research Applications

- Thiazolylazo compounds, including our target molecule, have been widely used in spectrophotometric methods for detecting and quantifying trace amounts of metal ions. Their chromophoric azo groups (–N=N–) allow sensitive detection of metals like mercury, lead, and copper. Researchers employ these dyes as colorimetric indicators or reagents for metal ion analysis .

- Thiazolylazo dyes find applications in the manufacture of data storage devices such as CDs, DVDs, and Blu-ray discs. Their optical properties make them useful for encoding information in these media .

- These compounds contribute to the vibrant colors of consumer goods, including textiles, leather, plastics, food, cosmetics, and toys. Their low cost and colorfastness make them appealing for industrial use .

- Researchers utilize thiazolylazo dyes in solid-phase extraction and liquid chromatography. These techniques are essential for separating and analyzing complex mixtures. The dyes act as pre-column derivatization agents, enhancing detection sensitivity .

- Thiazolylazo compounds serve as masking agents in analytical chemistry. They selectively bind to specific ions, allowing researchers to mask interfering species during analysis. Additionally, they can be immobilized on solid supports for use as sorbents in sample preparation .

- Our compound’s thermal stability and decomposition behavior have been investigated. Researchers determined its melting point (T_fus = 159.7 °C) and enthalpy of fusion (ΔH_fus = 28.0 kJ mol^−1). Decomposition studies revealed five consecutive stages in air atmosphere. Additionally, pK_a ionization constants were determined, aiding in understanding its chemical behavior .

Spectrophotometry and Analytical Chemistry

Data Storage Devices

Coloring Consumer Goods

Solid-Phase Extraction and Liquid Chromatography

Masking Agents and Sorbents

Thermal Studies and Stability Analysis

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3S/c20-15-10-17-16(24-6-7-25-17)9-14(15)18(23)22-19-21-11-13(26-19)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIHLFGJSHYXQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)

![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)